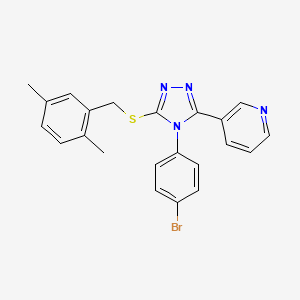
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide, with the chemical formula C20H16ClN3O2, is a compound of interest due to its potential applications in various fields. It belongs to the class of hydrazides and contains both an isonicotinohydrazide moiety and a substituted benzylidene group.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation reaction between isonicotinohydrazide and 4-((4-chlorobenzyl)oxy)benzaldehyde. The reaction proceeds under appropriate solvent conditions and typically requires a dehydrating agent.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization. Researchers often employ reflux or microwave-assisted reactions to obtain reasonable yields.
Analyse Des Réactions Chimiques
Reactivity: N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide can undergo various chemical transformations:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzylidene ring can be replaced.
Condensation: It can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Condensation: Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide).
Major Products: The specific products formed depend on the reaction conditions. Isolation and characterization are essential to identify intermediates and final products.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Researchers explore its reactivity and use it as a building block for more complex molecules.
Medicinal Chemistry: Investigations into potential drug candidates.
Antimicrobial Properties: Studies assess its antibacterial and antifungal effects.
Anticancer Potential: Researchers investigate its impact on cancer cell lines.
Dye Synthesis: Its benzylidene moiety makes it useful in dye chemistry.
Mécanisme D'action
The precise mechanism by which N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While N’-(4-((4-Chlorobenzyl)oxy)benzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, similar compounds include:
- N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)isonicotinohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)octadecanohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide
Propriétés
Numéro CAS |
478642-21-6 |
|---|---|
Formule moléculaire |
C20H16ClN3O2 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-18-5-1-16(2-6-18)14-26-19-7-3-15(4-8-19)13-23-24-20(25)17-9-11-22-12-10-17/h1-13H,14H2,(H,24,25)/b23-13+ |
Clé InChI |
XBUXMXUSSSYABJ-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)
![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12011992.png)

![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)
![N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012012.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012026.png)


![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012038.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)
